molecular formula C5H9FN2O B1470392 3-Fluoropyrrolidine-3-carboxamide CAS No. 1784135-63-2

3-Fluoropyrrolidine-3-carboxamide

Cat. No.: B1470392
CAS No.: 1784135-63-2
M. Wt: 132.14 g/mol
InChI Key: RJZXELKWRSKEID-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine-3-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The introduction of a fluorine atom into the pyrrolidine ring significantly alters its chemical and biological properties, making it a compound of interest in medicinal chemistry and pharmaceutical research. The presence of the carboxamide group further enhances its potential for forming hydrogen bonds, which is crucial for its interaction with biological targets.

Properties

IUPAC Name

3-fluoropyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O/c6-5(4(7)9)1-2-8-3-5/h8H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZXELKWRSKEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrrolidine-3-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method is the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization to yield the fluorinated pyrrolidine . Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide to convert γ-lactams into α-fluorinated derivatives, which are then reduced to form 3-fluoropyrrolidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using commercially available fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorinated position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoropyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoropyrrolidine-3-carboxamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropyrrolidine-3-carboxamide is unique due to the combination of the fluorine atom and the carboxamide group, which provides a balance of lipophilicity and hydrogen bonding capability. This makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .

Biological Activity

3-Fluoropyrrolidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The biochemical properties of this compound are primarily influenced by its structural features, including the presence of a fluorine atom and a carboxamide group. These features enhance its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and proteins. The fluorine atom increases the compound's binding affinity to specific enzymes, potentially leading to enzyme inhibition or activation.

PropertyDescription
Molecular FormulaC₅H₈FNO₂
Molecular Weight135.12 g/mol
Functional GroupsCarboxamide, Fluorine
Binding AffinityEnhanced due to fluorine presence

Cellular Effects

Research indicates that this compound significantly influences various cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it impacts the MAPK/ERK signaling pathway, which is crucial for regulating cellular proliferation and differentiation.

In vitro studies suggest that the compound can alter gene expression patterns in response to different dosages, indicating a dose-dependent effect on cell function. At lower doses, it may enhance enzymatic activity without inducing toxicity, while higher doses could lead to adverse effects.

The molecular mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. The fluorine atom enhances the compound's selectivity and binding affinity for enzymes involved in metabolic pathways such as kinases and proteases. For example, it can inhibit kinase activity by occupying the active site and preventing substrate phosphorylation.

Mechanistic Insights

  • Enzyme Inhibition : The compound binds to active sites of kinases.
  • Gene Regulation : Alters transcription factor activity through signaling pathways.
  • Cellular Metabolism : Modulates metabolic enzyme activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

  • Antiparasitic Activity : In a study examining related compounds, it was noted that derivatives of 3-fluoropyrrolidine exhibited varying degrees of activity against Trypanosoma species. This suggests potential applications in treating parasitic infections .
  • Cytotoxicity Profiles : Compounds similar to this compound were evaluated for cytotoxicity against mammalian cell lines. Results indicated moderate cytotoxicity at higher concentrations but significant antiparasitic activity at lower doses .
  • Dual Inhibition Mechanism : N-benzyl-3-fluoropyrrolidine-3-carboxamide has been identified as a dual inhibitor of serotonin and noradrenaline reuptake, indicating its potential use in treating mood disorders.

Table 2: Summary of Case Studies

Study FocusFindings
Antiparasitic ActivityVariability in effectiveness against T. brucei and T. cruzi
CytotoxicityModerate toxicity observed; therapeutic window established
Mood DisordersDual reuptake inhibition suggests antidepressant potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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